molecular formula C7H7ClN2 B14306564 2-Chloro-4-(prop-2-en-1-yl)pyrimidine CAS No. 116058-86-7

2-Chloro-4-(prop-2-en-1-yl)pyrimidine

Cat. No.: B14306564
CAS No.: 116058-86-7
M. Wt: 154.60 g/mol
InChI Key: GWDPYQZJSBHGQS-UHFFFAOYSA-N
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Description

2-Chloro-4-(prop-2-en-1-yl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in nucleic acids like DNA and RNA. This particular compound is characterized by the presence of a chlorine atom at the second position and a prop-2-en-1-yl group at the fourth position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(prop-2-en-1-yl)pyrimidine typically involves the nucleophilic substitution of a halogenated pyrimidine. One common method is the reaction of 2-chloropyrimidine with an appropriate allylating agent under basic conditions. The reaction can be carried out in solvents like tetrahydrofuran (THF) at low temperatures to ensure regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(prop-2-en-1-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated alkyl derivatives.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-Chloro-4-(prop-2-en-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor in the synthesis of bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(prop-2-en-1-yl)pyrimidine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the prop-2-en-1-yl group can influence its binding affinity and selectivity. The compound may also participate in various biochemical pathways, modulating the activity of key enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(prop-2-en-1-yl)pyrimidine is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature allows for specific interactions with molecular targets and enables the synthesis of diverse derivatives with tailored properties .

Properties

CAS No.

116058-86-7

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

2-chloro-4-prop-2-enylpyrimidine

InChI

InChI=1S/C7H7ClN2/c1-2-3-6-4-5-9-7(8)10-6/h2,4-5H,1,3H2

InChI Key

GWDPYQZJSBHGQS-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=NC(=NC=C1)Cl

Origin of Product

United States

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